N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

CAS No.: 922105-24-6

Cat. No.: VC7701750

Molecular Formula: C19H22N2O4S

Molecular Weight: 374.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922105-24-6 |

|---|---|

| Molecular Formula | C19H22N2O4S |

| Molecular Weight | 374.46 |

| IUPAC Name | N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C19H22N2O4S/c1-4-21-17-8-6-15(12-14(17)5-10-19(21)22)20-26(23,24)16-7-9-18(25-3)13(2)11-16/h6-9,11-12,20H,4-5,10H2,1-3H3 |

| Standard InChI Key | BSTZKFFCRIQCNP-UHFFFAOYSA-N |

| SMILES | CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C |

Introduction

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are widely studied for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes and antimicrobial agents. The compound's unique structure combines a quinoline derivative with a sulfonamide group, contributing to its potential biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Quinoline Derivative | Contains a 1-ethyl-2-oxo-tetrahydroquinoline scaffold. |

| Sulfonamide Group | A functional group (-SO2NH-) known for its biological activity. |

| Methoxy and Methyl Groups | Electron-donating substituents that may influence the compound's reactivity. |

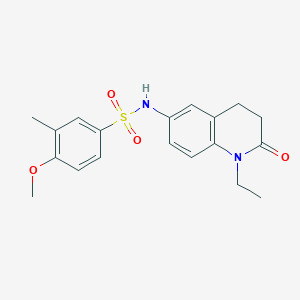

The compound's molecular structure is depicted below:

2D Structure:

A quinoline ring system fused with a benzene ring bearing methoxy and methyl substituents, linked via a sulfonamide group.

Synthesis

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves:

-

Formation of the Tetrahydroquinoline Core: A cyclization reaction of aniline derivatives with ethyl acetoacetate under acidic conditions.

-

Sulfonamide Coupling: Reaction of the tetrahydroquinoline derivative with a sulfonyl chloride (e.g., 4-methoxy-3-methylbenzenesulfonyl chloride) in the presence of a base like triethylamine.

Spectroscopic Characterization

To confirm the structure of this compound:

-

Nuclear Magnetic Resonance (NMR):

-

Proton () and carbon () NMR spectra reveal chemical shifts consistent with the quinoline and benzene substituents.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at , corresponding to its molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks include:

-

for N-H stretching (sulfonamide).

-

for C=O stretching (quinoline keto group).

-

-

Related Compounds

Several derivatives of tetrahydroquinoline sulfonamides have been studied for their pharmacological properties:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume